molecular formula C23H18FN5O B2979232 3-(3-fluorophenyl)-N-(2-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 902484-00-8

3-(3-fluorophenyl)-N-(2-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No. B2979232
CAS RN: 902484-00-8
M. Wt: 399.429
InChI Key: FPCNMJUYQCURIX-UHFFFAOYSA-N
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Description

The compound “3-(3-fluorophenyl)-N-(2-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a complex organic molecule. It contains a triazoloquinazoline core, which is a type of heterocyclic compound. Heterocycles are rings that contain at least one atom that is not carbon. In this case, the ring contains nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazoloquinazoline core, with a fluorophenyl group attached at the 3-position and a methoxybenzyl group attached to the nitrogen of the triazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of the fluorophenyl and methoxybenzyl groups, as well as the specific arrangement of atoms in the triazoloquinazoline core .

Scientific Research Applications

Anticancer Activity

One of the notable applications of compounds structurally similar to 3-(3-fluorophenyl)-N-(2-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is in anticancer research. For example, a study synthesized a series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, which demonstrated significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines (B. N. Reddy et al., 2015).

Anti-inflammatory Activity

Another research domain involves anti-inflammatory activities. Fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives have shown potential in inhibiting effects on LPS-induced NO secretion, indicative of anti-inflammatory properties (Yue Sun et al., 2019).

Antimicrobial Activities

Compounds in the triazoloquinazoline family also exhibit antimicrobial properties. A study on novel 1,2,4-triazole derivatives, including those related to triazoloquinazolines, found them to possess good to moderate activities against various microorganisms (H. Bektaş et al., 2007).

Tubulin Polymerization Inhibitors

Triazoloquinazolinone-based compounds have been investigated for their role in inhibiting tubulin assembly, which is significant in the context of cancer treatment. Some derivatives, particularly the 3-hydroxy-4-methoxy types, have demonstrated potent anticancer activity in various cancer cell lines (Mohsine Driowya et al., 2016).

Epidermal Growth Factor Receptor Tyrosine Kinase Imaging

In the field of diagnostic imaging, particularly for cancer, compounds similar to this compound are being studied. For example, N-(3-chloro-4-fluorophenyl)-7-[11C]methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine, [11C]gefitinib, is used for imaging epidermal growth factor receptor tyrosine kinase with positron emission tomography (D. Holt et al., 2006).

Anti-tubercular Agents

Another significant application is in the development of anti-tubercular agents. Studies on the 2,4-diaminoquinazoline series, which are structurally related, have shown efficacy against Mycobacterium tuberculosis (J. Odingo et al., 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some triazoloquinazolines have been found to have medicinal properties, such as inhibiting certain enzymes or modulating the activity of certain receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, investigation of its properties, and evaluation of its potential uses. For example, if it is found to have medicinal properties, it could be further developed as a therapeutic agent .

properties

IUPAC Name

3-(3-fluorophenyl)-N-[(2-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN5O/c1-30-20-12-5-2-7-16(20)14-25-22-18-10-3-4-11-19(18)29-23(26-22)21(27-28-29)15-8-6-9-17(24)13-15/h2-13H,14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPCNMJUYQCURIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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